9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
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Overview
Description
9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: is a chemical compound with the molecular formula C10H10ClNO It is a member of the benzoazepine family, characterized by a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the following steps:
Acylation Reaction: The process begins with an acylation reaction between 4-chloroaniline and succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[B]azepine-2,5-one.
Reduction and De-ketalation: The resulting compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzoazepines, amine derivatives, and N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: This compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the structure-activity relationships of benzoazepine derivatives.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the azepine ring play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Uniqueness
9-Chloro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
9-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-4-1-3-7-9(13)5-2-6-12-10(7)8/h1,3-4,12H,2,5-6H2 |
InChI Key |
HRNJSAZGWAHHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C(=CC=C2)Cl)NC1 |
Origin of Product |
United States |
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